molecular formula C16H20O5 B14325527 Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-4-methyl-, (3aalpha,6abeta,9abeta,9balpha)- CAS No. 104199-24-8

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-4-methyl-, (3aalpha,6abeta,9abeta,9balpha)-

Cat. No.: B14325527
CAS No.: 104199-24-8
M. Wt: 292.33 g/mol
InChI Key: NXGFTQJZUVHYJZ-UHFFFAOYSA-N
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Description

Naphtho(1,8-bc)pyran-2,7-dione belongs to the class of naphthopyran derivatives. It features a fused naphthalene and pyran ring system, with additional substituents. The compound’s structure is intriguing due to its bridged bicyclic framework, which confers unique properties.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of Naphtho(1,8-bc)pyran-2,7-dione. Here are a few common methods:

  • Cyclization of Naphthoquinone Derivatives::
    • Starting from a naphthoquinone precursor, cyclization reactions can yield the desired compound.
    • Conditions involve heating the precursor with Lewis acids or other suitable catalysts.
  • Ring-Closing Reactions::
    • Intramolecular cyclization reactions can be employed using appropriate substrates.
    • These reactions often require carefully designed precursors.

Industrial Production

While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.

Chemical Reactions Analysis

Naphtho(1,8-bc)pyran-2,7-dione undergoes various chemical reactions:

  • Oxidation::
    • The quinone moiety is susceptible to oxidation, leading to the formation of hydroquinone derivatives.
    • Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction::
    • Reduction of the quinone ring can yield dihydro derivatives.
    • Sodium borohydride (NaBH₄) or catalytic hydrogenation are typical reduction methods.
  • Substitution::
    • Electrophilic substitution reactions occur at positions adjacent to the carbonyl groups.
    • Halogenation, acylation, and alkylation reactions are relevant.

Major Products

The primary products of these reactions include derivatives with modified functional groups, such as hydroxyl, methoxy, or alkyl substituents.

Scientific Research Applications

Naphtho(1,8-bc)pyran-2,7-dione finds applications in various fields:

  • Chemistry::
    • As a building block for the synthesis of more complex molecules.
    • Studying its reactivity and interactions with other compounds.
  • Biology and Medicine::
    • Investigating its potential as an antitumor or antimicrobial agent.
    • Understanding its effects on cellular processes.
  • Industry::
    • Used in the production of dyes, pigments, or pharmaceutical intermediates.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets. Further research is needed to elucidate specific pathways and molecular targets.

Comparison with Similar Compounds

While Naphtho(1,8-bc)pyran-2,7-dione is unique due to its bridged bicyclic structure, similar compounds include naphthoquinones, pyran derivatives, and other fused ring systems.

Properties

CAS No.

104199-24-8

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

12-methoxy-13-(methoxymethyl)-6-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione

InChI

InChI=1S/C16H20O5/c1-9-4-5-10-12(17)7-13(20-3)15-16(10,8-19-2)11(9)6-14(18)21-15/h4,7,10-11,15H,5-6,8H2,1-3H3

InChI Key

NXGFTQJZUVHYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(=O)C=C(C3C2(C1CC(=O)O3)COC)OC

Origin of Product

United States

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